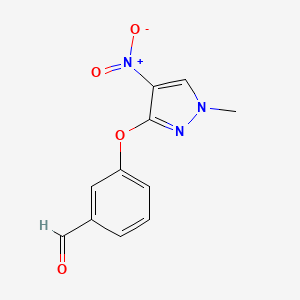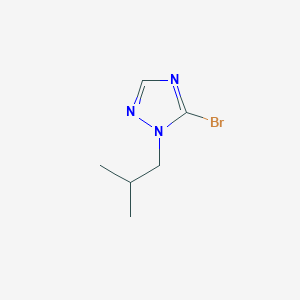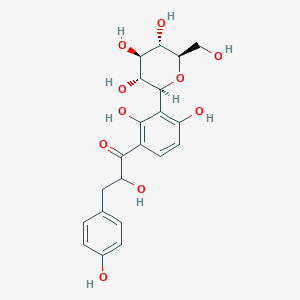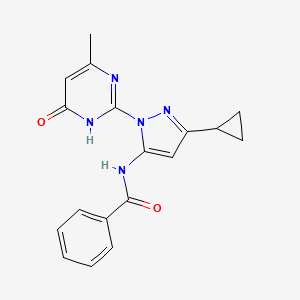
N-(tiofeno-2-ilmetil)-2-(4-(3-(2-metoxifenil)ureido)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a ureido group, and a thiophen-2-ylmethyl group. These functional groups contribute to its chemical reactivity and potential utility in research and industry.
Aplicaciones Científicas De Investigación
2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving ureido and thiophenyl groups.
Industry: Utilized in the development of new materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenyl isocyanate: This intermediate can be synthesized by reacting 2-methoxyaniline with phosgene under controlled conditions.
Formation of 3-(2-methoxyphenyl)urea: The 2-methoxyphenyl isocyanate is then reacted with aniline to form 3-(2-methoxyphenyl)urea.
Coupling with 4-aminophenylacetic acid: The 3-(2-methoxyphenyl)urea is coupled with 4-aminophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The ureido group can be reduced to form an amine derivative.
Substitution: The thiophen-2-ylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Conditions for substitution reactions may vary depending on the specific reactants involved, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group results in a phenol derivative, while reduction of the ureido group yields an amine derivative.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with enzymes or receptors, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(3-(2-hydroxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both ureido and thiophen-2-ylmethyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-19-7-3-2-6-18(19)24-21(26)23-16-10-8-15(9-11-16)13-20(25)22-14-17-5-4-12-28-17/h2-12H,13-14H2,1H3,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIHENPAAJJPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-METHOXYPHENYL)METHYL]-N'-(4-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2434460.png)

![6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2434466.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate](/img/structure/B2434471.png)

![tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B2434473.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2434476.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2434480.png)
